molecular formula C15H23NO B1475265 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol CAS No. 1773189-12-0

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Cat. No.: B1475265
CAS No.: 1773189-12-0
M. Wt: 233.35 g/mol
InChI Key: ZGGMXDVIDKMWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . These interactions can modulate the activity of these enzymes, leading to changes in downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to impact the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, piperidine derivatives are known to inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to this compound can result in adaptive responses, such as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cell function and promoting cell survival. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, piperidine derivatives have been shown to affect the activity of enzymes involved in amino acid and lipid metabolism, leading to changes in the levels of these metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, piperidine derivatives have been reported to bind to plasma proteins, affecting their distribution in the bloodstream and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.

Properties

IUPAC Name

3-ethyl-1-[(2-methylphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-13-10-16(9-8-15(13)17)11-14-7-5-4-6-12(14)2/h4-7,13,15,17H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGMXDVIDKMWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.